molecular formula C25H25N5O3S B11383074 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11383074
M. Wt: 475.6 g/mol
InChI Key: ZYUNLOKCWMJZHX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, an indole moiety, and a pyrrolidine carboxamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the benzyl group. The indole moiety can be synthesized separately and then coupled with the thiadiazole intermediate. The final steps involve the formation of the pyrrolidine ring and the carboxamide group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H25N5O3S/c1-33-19-7-8-21-20(13-19)17(14-26-21)9-10-30-15-18(12-23(30)31)24(32)27-25-29-28-22(34-25)11-16-5-3-2-4-6-16/h2-8,13-14,18,26H,9-12,15H2,1H3,(H,27,29,32)

InChI Key

ZYUNLOKCWMJZHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NN=C(S4)CC5=CC=CC=C5

Origin of Product

United States

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